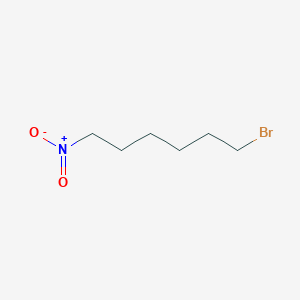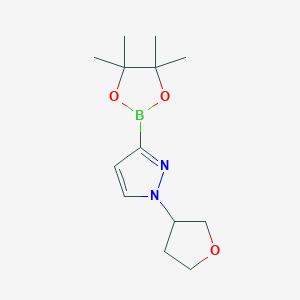
2,4-dimethyl-N-hydroxybenzenecarboximidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-2,4-dimethylbenzimidoyl Chloride is a chemical compound known for its unique structure and reactivity It belongs to the class of benzimidoyl chlorides, which are characterized by the presence of a benzimidazole ring substituted with a hydroxy group and a chloride atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2,4-dimethylbenzimidoyl Chloride typically involves the reaction of 2,4-dimethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired N-Hydroxy-2,4-dimethylbenzimidoyl Chloride . The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for N-Hydroxy-2,4-dimethylbenzimidoyl Chloride are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-2,4-dimethylbenzimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium alkoxides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzimidoyl derivatives .
Applications De Recherche Scientifique
N-Hydroxy-2,4-dimethylbenzimidoyl Chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-Hydroxy-2,4-dimethylbenzimidoyl Chloride involves its ability to form reactive intermediates, such as free radicals or carbocations, under specific conditions. These intermediates can then interact with various molecular targets, including enzymes and nucleic acids, leading to the desired chemical transformations . The pathways involved often include radical-mediated processes or nucleophilic substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxy-4-methylbenzimidoyl Chloride: Similar in structure but with a different substitution pattern on the benzimidazole ring.
N-Hydroxybenzimidoyl Chloride: Lacks the methyl groups present in N-Hydroxy-2,4-dimethylbenzimidoyl Chloride.
Uniqueness
N-Hydroxy-2,4-dimethylbenzimidoyl Chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of both hydroxy and chloride groups makes it a versatile intermediate for various synthetic applications .
Propriétés
Numéro CAS |
68272-02-6 |
|---|---|
Formule moléculaire |
C9H10ClNO |
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
N-hydroxy-2,4-dimethylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C9H10ClNO/c1-6-3-4-8(7(2)5-6)9(10)11-12/h3-5,12H,1-2H3 |
Clé InChI |
YNQWSRPRGHLARU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=NO)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13700003.png)









![2-Amino-5-[4-(trifluoromethoxy)benzyl]-1,3,4-thiadiazole](/img/structure/B13700060.png)


